2-Chloro-6-methylphenylZinc bromide
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Overview
Description
2-Chloro-6-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenylZinc bromide can be synthesized through the reaction of 2-chloro-6-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a similar organometallic compound to facilitate the formation of the organozinc species .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF.
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-6-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes. This compound targets specific molecular pathways, enabling the synthesis of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- 2-ChlorophenylZinc bromide
- 2-MethylphenylZinc bromide
- 6-MethylphenylZinc bromide
Comparison
Compared to similar compounds, 2-Chloro-6-methylphenylZinc bromide offers unique reactivity due to the presence of both chloro and methyl substituents on the aromatic ring. This dual substitution pattern enhances its utility in selective cross-coupling reactions and provides greater versatility in synthetic applications .
Properties
Molecular Formula |
C7H6BrClZn |
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Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-methylbenzene-2-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MBVWATRVWBYSAL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(=CC=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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